molecular formula C12H13ClO2 B2803677 Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate CAS No. 91393-54-3

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Cat. No. B2803677
CAS RN: 91393-54-3
M. Wt: 224.68
InChI Key: MBJPATUIODMIKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate and related compounds have been synthesized and shown to possess significant antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Biocatalysis in Pharmaceutical Synthesis

This compound has been used in the development of biocatalytic processes for synthesizing pharmaceutical intermediates. For example, a ketoreductase was utilized to transform related compounds into chiral alcohols, which are crucial intermediates in pharmaceutical synthesis (Guo et al., 2017).

Synthesis of Optically Active Compounds

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate plays a role in the synthesis of optically active compounds. These compounds are prepared using chiral auxiliaries and catalytic processes, with applications in creating amino acids and other optically active substances (Gui, 1998).

Applications in Material Science

This compound has also been used in the synthesis of specific materials. For instance, it was involved in the synthesis of a compound characterized by single crystal X-ray diffraction, which may have implications in material science and engineering (Achutha et al., 2017).

Enzyme Inhibition and Potential Therapeutic Applications

Certain derivatives of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which could have therapeutic implications for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Dye and Fabric Applications

Additionally, derivatives of this compound have been utilized in synthesizing disperse dyes, which were then applied to polyester and nylon fabrics, showcasing its potential in textile industry applications (Abolude et al., 2021).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPATUIODMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorostyrene (1.20 ml, 10.0 mmol), Rh2(OAc)4 (0.221 g, 0.500 mmol), and toluene (20 ml) was added ethyl diazoacetate (1.09 ml, 10.50 mmol). Gas evolution was observed. The mixture was heated to 80° C. for 1 hour. The mixture was purified on silica gel (EtOAc in hexanes gradient) to provide 0.216 g of the title compound as an oil (9%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
0.221 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Yield
9%

Citations

For This Compound
4
Citations
C Kaiser, BM Lester, CL Zirkle, A Burger… - Journal of Medicinal …, 1962 - ACS Publications
A series of analogs and derivatives of 2-phenylcyclopropylamine has been pre-pared in order to study relationships between chemical structure and monoamine oxidase inhibiting …
Number of citations: 75 pubs.acs.org
S Fantauzzi, E Gallo, E Rose, N Raoul, A Caselli… - …, 2008 - ACS Publications
Cobalt(II) complexes of chiral bis-binaphthyl porphyrins were prepared, and their catalytic activity in the asymmetric cyclopropanation of alkenes with ethyl diazoacetate was examined. …
Number of citations: 111 pubs.acs.org
DM Carminati - 2018 - air.unimi.it
Cyclopropanes and nitrogen-containing compounds, such as aziridines, indoles and amines, are interesting molecules from a synthetic point of view because they are often used as …
Number of citations: 4 air.unimi.it
MCM van Oers - 2015 - repository.ubn.ru.nl
ADH alcohol dehydrogenase AIBN azobisisobutyronitrile ATR attenuated total reflectance BCN bicyclo [6.1. 0] nonyne Boc tert-butyloxycarbonyl br (NMR) broad CalB Candida …
Number of citations: 1 repository.ubn.ru.nl

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